molecular formula C23H25N3O6 B2413828 3-(Tert-butyl)-1-(4-nitrophenyl)-4-((3,4,5-trimethoxyphenyl)methylene)-2-pyrazolin-5-one CAS No. 1025878-53-8

3-(Tert-butyl)-1-(4-nitrophenyl)-4-((3,4,5-trimethoxyphenyl)methylene)-2-pyrazolin-5-one

Cat. No. B2413828
CAS RN: 1025878-53-8
M. Wt: 439.468
InChI Key: YRGMJAJXLWWQGE-BOPFTXTBSA-N
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Description

3-(Tert-butyl)-1-(4-nitrophenyl)-4-((3,4,5-trimethoxyphenyl)methylene)-2-pyrazolin-5-one is a useful research compound. Its molecular formula is C23H25N3O6 and its molecular weight is 439.468. The purity is usually 95%.
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Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

  • Research has delved into the hydrogen-bonded supramolecular structures of related pyrazole compounds. For instance, studies on 5-Benzylamino-3-tert-butyl-1-phenyl-1H-pyrazole and its analogs have revealed different hydrogen-bonded structures, including chains and sheets with various architectures (Castillo, Abonía, Cobo, & Glidewell, 2009).

Reactivity with Hydrazines

  • The reactivity of similar tetrahydropyridine derivatives with hydrazines under acidic conditions has been investigated. This study provides insights into the structural outcomes depending on the reaction conditions (Figueroa, Caballero, Puebla, Tomé, & Medarde, 2006).

Insecticidal Activity

Molecular and Crystal Structure

  • Investigations into the molecular and crystal structures of related compounds have been conducted. For example, the study of 1-o-nitrophenyl-3-methyl-5-tert-butylpyrazole provided insights into bond distances, angles, and molecular packing (Bovio, 1983).

Photolysis Studies

  • Photolysis of methylated-1-pyrazolines has been examined to understand the products formed through direct and photosensitized photolysis (Moore, Mishra, & Crawford, 1968).

Antimicrobial and Antioxidant Activities

  • Pyrazole derivatives have been synthesized and evaluated for antimicrobial and antioxidant activities. This includes studies on compounds like 2-phenyl-5-(1-phenyl-3-(3, 4, 5-trimethoxyphenyl)-1H-pyrazol-4-yl)-1, 3, 4-oxadiazole (Chennapragada & Palagummi, 2018).

Electrochemical Properties

  • New benzimidazole derivatives, which include tert-butyl groups, have been synthesized and analyzed for their electrochemical properties as part of donor–acceptor–donor type polymers (Ozelcaglayan et al., 2012).

properties

IUPAC Name

(4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6/c1-23(2,3)21-17(11-14-12-18(30-4)20(32-6)19(13-14)31-5)22(27)25(24-21)15-7-9-16(10-8-15)26(28)29/h7-13H,1-6H3/b17-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGMJAJXLWWQGE-BOPFTXTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C1=CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butyl)-1-(4-nitrophenyl)-4-((3,4,5-trimethoxyphenyl)methylene)-2-pyrazolin-5-one

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